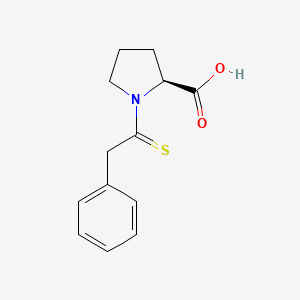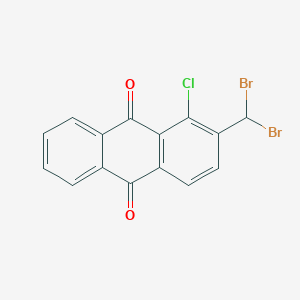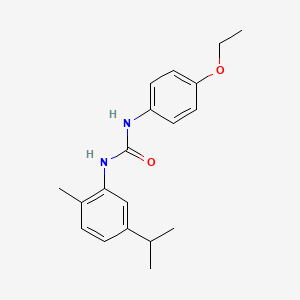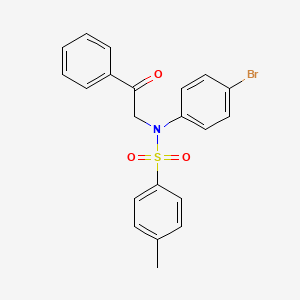
N-(1-cyclopropylethylideneamino)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethylideneamino)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a cyclopropyl group, which is a three-membered carbon ring, attached to an ethylideneamino group, and a methylbenzenesulfonamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethylideneamino)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-cyclopropylethylideneamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-cyclopropylethylideneamino)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethylideneamino)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-cyclopropylethylideneamino)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent. The exact molecular pathways involved depend on the specific biological target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-cyclopropylethylideneamino)-2-(1-pyrrolyl)benzamide
- N-[(E)-1-cyclopropylethylideneamino]-2-pyrrol-1-ylbenzamide
- (Z)-(1-cyclopropylethylidene)amino N-(1,1-dioxo-2,3-dihydro-1$l^{6}-thiophen-3-yl)carbamate
Uniqueness
N-(1-cyclopropylethylideneamino)-4-methylbenzenesulfonamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Additionally, the methylbenzenesulfonamide moiety contributes to its potential biological activities, differentiating it from other sulfonamides.
Propiedades
Número CAS |
5508-41-8 |
|---|---|
Fórmula molecular |
C12H16N2O2S |
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
N-(1-cyclopropylethylideneamino)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c1-9-3-7-12(8-4-9)17(15,16)14-13-10(2)11-5-6-11/h3-4,7-8,11,14H,5-6H2,1-2H3 |
Clave InChI |
SEKAYYJYIWORJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
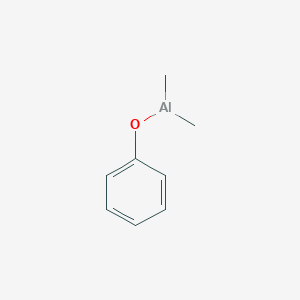

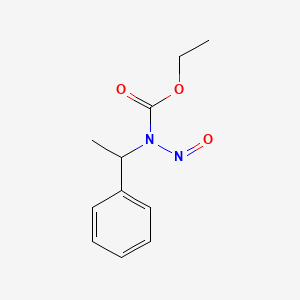
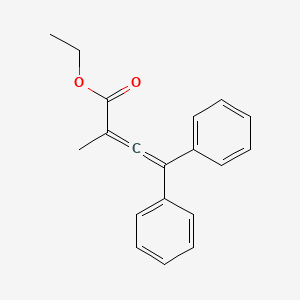
![propan-2-yl N-[3-methoxy-4-[2-methoxy-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate](/img/structure/B14733479.png)


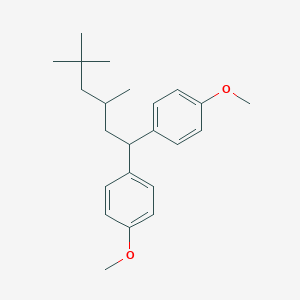
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14733492.png)
